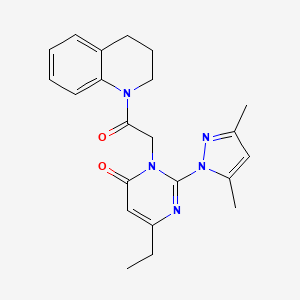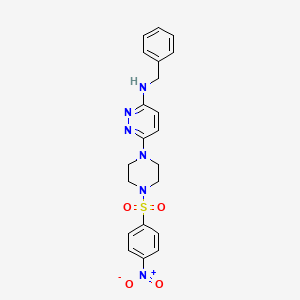![molecular formula C20H26N6O4S B11246309 3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11246309.png)
3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties
Vorbereitungsmethoden
The synthesis of 3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include various sulfonyl chlorides, nitro compounds, and amines. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperazine and piperidine groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine groups can enhance binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridazine derivatives with piperazine and piperidine substitutions. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of 3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine lies in its specific combination of functional groups, which can result in distinct reactivity and applications.
Eigenschaften
Molekularformel |
C20H26N6O4S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C20H26N6O4S/c1-16-5-6-17(26(27)28)15-18(16)31(29,30)25-13-11-24(12-14-25)20-8-7-19(21-22-20)23-9-3-2-4-10-23/h5-8,15H,2-4,9-14H2,1H3 |
InChI-Schlüssel |
UTMCQQFMGOQAES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246229.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11246233.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)
![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246244.png)
![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)
![1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11246260.png)
![2-Ethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11246267.png)

![1-(3,4-dimethylphenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246274.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)
![N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246301.png)
